1-(Trichloromethyl)-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives, including those with trichloromethyl and trifluoromethyl groups, often involves catalytic processes or reactions utilizing specific reagents for functional group introduction. For instance, the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been reported as a potent combination of reagents for activating thioglycosides, illustrating the methodologies that might be adapted for synthesizing complex benzene derivatives (Crich and Smith, 2001). Such synthetic approaches are crucial for the development of compounds with specific and functional chemical groups.
Molecular Structure Analysis
The molecular structure of benzene derivatives is pivotal in determining their chemical behavior and properties. The study of compounds such as 1,3,5-tris(trifluoromethyl)benzene through gas-phase electron diffraction and quantum chemical calculations provides insight into the structural characteristics of benzene derivatives with halogenated methyl groups (Kolesnikova et al., 2014). These investigations reveal the impact of substituents on the benzene ring geometry and electron distribution, which are essential for understanding the chemical behavior of "1-(Trichloromethyl)-4-(trifluoromethyl)benzene".
Chemical Reactions and Properties
The reactivity of benzene derivatives, including "1-(Trichloromethyl)-4-(trifluoromethyl)benzene", is influenced by the nature of their substituents. For example, the presence of trifluoromethyl groups can significantly affect the compound's reactivity towards nucleophilic and electrophilic attacks, as demonstrated in studies of related compounds (Hu et al., 2008). Understanding these chemical reactions is crucial for the synthesis and application of such compounds in organic chemistry.
Scientific Research Applications
Application 1: Redox Potentials of Trifluoromethyl-containing Compounds
- Summary of the Application : Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials. An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
- Methods of Application : The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .
- Results or Outcomes : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .
Application 2: Visible-light-promoted Defluorinated Alkylation of Trifluoromethyl Alkenes
- Summary of the Application : This research involves a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes for the synthesis of various gem-difluoro substituted homoallylic alcohols .
- Methods of Application : The protocol features mild conditions, good functional group tolerance, and broad substrate scope .
- Results or Outcomes : A gram-scale synthesis and synthetic applications demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .
Application 3: Trifluoromethylation of Carbon-centered Radical Intermediates
- Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This research describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Methods of Application : The specific methods of application are not detailed in the abstract, but the research likely involves various organic synthesis techniques .
- Results or Outcomes : The outcomes of this research are not specified in the abstract, but the advances in trifluoromethylation of carbon-centered radical intermediates likely have implications for the synthesis of various trifluoromethyl-containing compounds .
Application 4: Synthesis of Trifluoromethyl-containing Compounds
- Summary of the Application : Trifluoromethyl-containing compounds are synthesized for use in various fields, including pharmaceuticals, agrochemicals, and functional materials .
- Methods of Application : The specific methods of synthesis are not detailed, but they likely involve various organic synthesis techniques .
- Results or Outcomes : The outcomes of this research are not specified, but the synthesis of trifluoromethyl-containing compounds likely contributes to the development of various products in the pharmaceutical, agrochemical, and materials industries .
properties
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZDVDWIVFEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161056 | |
Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
13947-96-1 | |
Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13947-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trichloromethyl)-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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